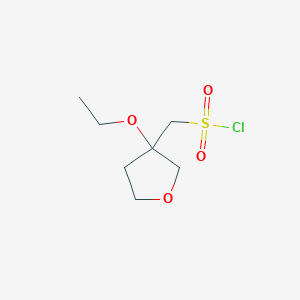
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate
Overview
Description
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate (MBBI) is a synthetic organic compound that has a variety of applications in scientific research. It is an important tool for organic synthesis and is widely used in the fields of medicinal chemistry and pharmaceutical research. MBBI has been studied extensively in the laboratory and is known to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Comprehensive Analysis of “Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate”
Antioxidant Potential: Imidazole derivatives have been synthesized and evaluated for their antioxidant potential. These compounds have shown promising results in scavenging free radicals, comparable to ascorbic acid, which is commonly used as a positive control in antioxidant assays .
Antimicrobial Activity: Benzimidazole molecules, which are closely related to imidazole compounds, have been effective against various strains of microorganisms. This class of bioactive heterocyclic compounds exhibits a wide range of biological activities, including antimicrobial properties .
Therapeutic Applications: The biochemical and pharmacological studies of imidazole and benzimidazole compounds have revealed their potential as therapeutic agents. They have been studied for their effectiveness in treating various conditions due to their bioactive properties .
Synthesis and Characterization: The synthesis of imidazole derivatives is an active area of research. Characterization of these compounds includes understanding their chemical structure and properties, which is essential for exploring their applications in different scientific fields .
Docking Studies: Docking studies are conducted to predict the interaction between imidazole derivatives and target proteins or enzymes. This computational approach helps in the design of new drugs with improved efficacy and reduced side effects .
Pharmacological Studies: Imidazole compounds are subjected to extensive pharmacological studies to determine their safety, efficacy, and potential as drug candidates. These studies are crucial for advancing them through the drug development pipeline .
Chemical Research Supplies: Imidazole derivatives are available for purchase as research chemicals, facilitating further scientific studies on their applications and potential benefits .
Biochemical Studies: Research into the biochemical properties and mechanisms of action of imidazole derivatives contributes to a deeper understanding of how these compounds can be utilized in therapeutic contexts .
BMC Chemistry - Imidazole containing compounds Springer - Benzimidazole antimicrobial activity MilliporeSigma - Imidazole products
properties
IUPAC Name |
methyl 3-bromo-4-imidazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLBEPCSLPBWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)



![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)

